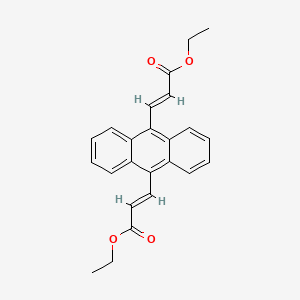

(2E,2E)-DIETHYL 3,3-(ANTHRACENE-9,10-DIYL)DIACRYLATE

Descripción general

Descripción

(2E,2E)-DIETHYL 3,3-(ANTHRACENE-9,10-DIYL)DIACRYLATE is an organic compound that belongs to the family of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of two diethyl acrylate groups attached to the 9,10-positions of the anthracene core. The compound exhibits interesting photophysical and photochemical properties, making it relevant for various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2E,2E)-DIETHYL 3,3-(ANTHRACENE-9,10-DIYL)DIACRYLATE typically involves the following steps:

Starting Materials: Anthracene, diethyl malonate, and acryloyl chloride.

Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 60-80°C.

Catalysts and Reagents: A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction. A solvent like dichloromethane or toluene is employed to dissolve the reactants.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity. Advanced purification techniques such as column chromatography or recrystallization are used to isolate the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of anthraquinone derivatives.

Reduction: Reduction reactions can convert the acrylate groups to corresponding alcohols.

Substitution: The acrylate groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Anthraquinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted anthracene derivatives.

Aplicaciones Científicas De Investigación

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of (2E,2E)-diethyl 3,3-(anthracene-9,10-diyl)diacrylate is in the development of OLEDs. The anthracene core provides excellent luminescent properties, making it suitable for light-emitting layers in OLED devices. Research has demonstrated that incorporating this compound enhances the efficiency and color purity of emitted light due to its high photoluminescence quantum yield .

Photovoltaic Devices

The compound's ability to absorb light and convert it into electrical energy makes it a candidate for organic photovoltaic cells. Its structural characteristics allow for effective charge transport and exciton dissociation, which are critical for solar cell performance .

Polymer Chemistry

This compound can be polymerized to create novel materials with enhanced mechanical and thermal properties. The incorporation of anthracene units in polymers can lead to materials with improved stability under UV radiation and increased toughness .

Coatings and Adhesives

Due to its reactive acrylate groups, this compound is also used in formulating advanced coatings and adhesives that require high durability and resistance to environmental factors. Its ability to cross-link upon exposure to UV light makes it suitable for applications in protective coatings .

Anticancer Properties

Recent studies have indicated that anthracene derivatives possess potential anticancer activity. The unique structure of this compound allows for interaction with cellular targets such as DNA or proteins involved in cancer progression . Further research is ongoing to explore its efficacy as a therapeutic agent.

Drug Delivery Systems

The compound's ability to form nanoparticles when conjugated with other biocompatible materials presents opportunities in drug delivery systems. These nanoparticles can enhance the solubility and bioavailability of hydrophobic drugs while providing controlled release profiles .

Case Studies

Mecanismo De Acción

The compound exerts its effects primarily through its photophysical properties. Upon exposure to light, it can undergo photoexcitation, leading to the generation of reactive oxygen species (ROS). These ROS can interact with biological molecules, causing oxidative damage. The compound’s ability to generate ROS makes it a potential candidate for photodynamic therapy, where it can target and destroy cancer cells.

Comparación Con Compuestos Similares

9,10-Diphenylanthracene: Another anthracene derivative used in OLEDs.

Anthraquinone: An oxidized form of anthracene with applications in dye production.

2,6-Di(4-cyclohexylphenyl)anthracene: A compound with high thermal stability used in organic semiconductors.

Uniqueness: (2E,2E)-DIETHYL 3,3-(ANTHRACENE-9,10-DIYL)DIACRYLATE is unique due to its dual diethyl acrylate groups, which enhance its photophysical properties and make it suitable for a variety of applications, particularly in the field of organic electronics and photodynamic therapy.

Actividad Biológica

(2E,2E)-Diethyl 3,3-(anthracene-9,10-diyl)diacrylate is an organic compound belonging to the family of anthracene derivatives. Its structure features two acrylate groups attached to an anthracene moiety, which contributes to its unique biological activities. This article explores the biological activity of this compound, focusing on its synthesis, properties, and potential applications in various fields.

- Molecular Formula : C24H22O4

- Molecular Weight : 374.44 g/mol

- CAS Number : 108366-06-9

- IUPAC Name : Diethyl 3,3'-(anthracene-9,10-diyl)(2E,2'E)-diacrylate

Synthesis

The synthesis of this compound typically involves the reaction of anthracene derivatives with acrylate reagents under controlled conditions. The method often employs solvent-free processes or base-catalyzed reactions to enhance yield and purity .

Antioxidant Properties

Research indicates that anthracene derivatives exhibit significant antioxidant activity. The presence of the anthracene core allows for effective scavenging of free radicals. A study demonstrated that compounds similar to this compound can inhibit lipid peroxidation in biological systems .

Photodynamic Activity

The compound has shown promise as a photosensitizer in photodynamic therapy (PDT). Its ability to generate singlet oxygen upon light activation makes it suitable for applications in cancer treatment and antibacterial therapies. In vitro studies indicate effective cell apoptosis in cancer cell lines when exposed to light in the presence of this compound .

Antibacterial Effects

Recent investigations into the antibacterial properties of anthracene derivatives suggest that this compound can effectively inactivate bacteria when incorporated into polymeric materials. This application is particularly relevant in developing coatings for medical devices to prevent infections .

Case Studies

- Photodynamic Therapy Application :

-

Antibacterial Coatings :

- Research focused on incorporating this compound into polymeric matrices to create antibacterial surfaces. The study found that surfaces treated with the compound showed a marked decrease in bacterial colonization compared to untreated controls .

Comparative Data Table

| Property | This compound | Other Anthracene Derivatives |

|---|---|---|

| Molecular Weight | 374.44 g/mol | Varies |

| Antioxidant Activity | High | Moderate |

| Photodynamic Activity | Effective | Varies |

| Antibacterial Activity | Significant | Limited |

Propiedades

IUPAC Name |

ethyl (E)-3-[10-[(E)-3-ethoxy-3-oxoprop-1-enyl]anthracen-9-yl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O4/c1-3-27-23(25)15-13-21-17-9-5-7-11-19(17)22(14-16-24(26)28-4-2)20-12-8-6-10-18(20)21/h5-16H,3-4H2,1-2H3/b15-13+,16-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPXBDYNDZUWSS-WXUKJITCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C=CC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C2C(=C(C3=CC=CC=C13)/C=C/C(=O)OCC)C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.